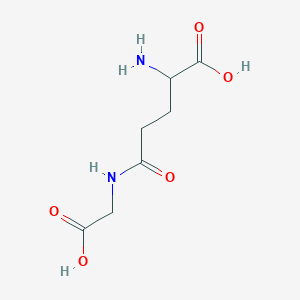

gamma-Glutamylglycine

Description

Fundamental Significance of γ-Glutamylglycine within Biological Systems

The fundamental significance of γ-Glutamylglycine is multifaceted, extending from its presence as a metabolic intermediate to its function as a neuromodulatory agent. It is classified as a dipeptide, which are organic compounds containing exactly two alpha-amino acids joined by a peptide bond. hmdb.ca In biological systems, dipeptides like γ-Glutamylglycine can be produced from the digestion of dietary proteins and are often absorbed more rapidly than free amino acids. hmdb.ca

A key area of its significance is in neurobiology, where γ-Glutamylglycine functions as an excitatory amino acid (EAA) receptor antagonist. hmdb.canih.gov Research has demonstrated its ability to act as a competitive antagonist at ionotropic glutamate (B1630785) receptors, specifically AMPA receptors. smolecule.com By blocking the binding of the excitatory neurotransmitter glutamate, γ-Glutamylglycine can reduce excitatory signaling in the central nervous system. smolecule.com This antagonistic activity makes it a valuable tool in research for investigating neuronal processes such as synaptic plasticity, learning, and memory, as well as studying conditions associated with excessive glutamate stimulation, like excitotoxicity. smolecule.comnih.gov Studies involving injections of EAA antagonists, including γ-Glutamylglycine, into the median raphe nucleus have been shown to induce significant hyperactivity and alter serotonin (B10506) and dopamine (B1211576) metabolism, suggesting that cells in this brain region may be under tonic excitatory control via EAA receptors. nih.gov

Contextual Overview of γ-Glutamylglycine's Position in Amino Acid and Peptide Metabolism

γ-Glutamylglycine holds a notable position in the metabolism of amino acids and peptides, primarily through its connection to the γ-glutamyl cycle. smolecule.com This cycle is a critical pathway for the synthesis and degradation of glutathione (B108866) (γ-Glutamyl-L-cysteinyl-glycine), a ubiquitous antioxidant. smolecule.commdpi.comnih.gov

The metabolism of γ-Glutamylglycine is intrinsically linked to the enzyme γ-glutamyltransferase (GGT). smolecule.commdpi.com GGT is a plasma membrane-anchored glycoprotein (B1211001) that plays a central role in the extracellular catabolism of glutathione. mdpi.comnih.gov This enzyme can catalyze two main types of reactions involving γ-glutamyl compounds:

Hydrolysis: GGT can cleave the γ-glutamyl bond, releasing the γ-glutamyl moiety. smolecule.commdpi.com In the context of glutathione degradation, this action releases the dipeptide cysteinyl-glycine (Cys-Gly). mdpi.com

Transpeptidation: GGT can transfer the γ-glutamyl group from a donor molecule (like glutathione) to an acceptor molecule, which can be an amino acid or another peptide, thereby forming a new γ-glutamyl peptide. smolecule.commdpi.comnih.gov Glycine (B1666218) can act as an acceptor, leading to the formation of γ-Glutamylglycine.

Conversely, γ-Glutamylglycine can also be a substrate for GGT, which can hydrolyze it to yield glutamate and glycine. This enzymatic action suggests a role for GGT in amino acid salvage pathways.

The synthesis of γ-Glutamylglycine can also be catalyzed by a γ-glutamylglycine synthetase activity. google.com This process involves the joining of glutamate and glycine, typically requiring ATP for energy. google.com The interplay between its synthesis by specific synthetases and its degradation or interconversion by GGT places γ-Glutamylglycine at a crossroads in cellular amino acid and peptide dynamics.

Interactive Data Table: Key Enzymes in γ-Glutamylglycine Metabolism

| Enzyme | Function | Substrates (in relation to γ-Glu-Gly) | Products (in relation to γ-Glu-Gly) |

| γ-Glutamyltransferase (GGT) | Catalyzes hydrolysis and transpeptidation of γ-glutamyl compounds. smolecule.commdpi.com | Glutathione, Glycine (as acceptor) mdpi.com; γ-Glutamylglycine | γ-Glutamylglycine mdpi.com; Glutamate, Glycine |

| γ-Glutamylglycine Synthetase | Catalyzes the synthesis of γ-Glutamylglycine. google.com | Glutamate, Glycine, ATP google.com | γ-Glutamylglycine, ADP, Phosphate (B84403) google.com |

| Dipeptidyl Peptidase | Can produce dipeptides from polypeptides during protein digestion. hmdb.ca | Polypeptides hmdb.ca | Dipeptides (e.g., γ-Glutamylglycine) hmdb.ca |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-29-4 | |

| Record name | gamma-Glutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-.gamma.-glutamyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Chemical Synthesis of γ Glutamylglycine

Enzymatic Biosynthetic Pathways of γ-Glutamylglycine

The biosynthesis of γ-glutamylglycine in organisms is primarily accomplished through the action of specific enzymes that catalyze the formation of the characteristic γ-glutamyl bond. This bond links the γ-carboxyl group of a glutamate (B1630785) residue to the amino group of glycine (B1666218). The main enzymatic pathways involved are mediated by γ-glutamyltransferase (GGT) and γ-glutamylcysteine synthetase (GCS).

Gamma-Glutamyltransferase (GGT)-Mediated Transpeptidation Reactions

Gamma-glutamyltransferase (GGT) is a membrane-bound enzyme that plays a crucial role in the metabolism of glutathione (B108866) (γ-glutamyl-cysteinyl-glycine) and other γ-glutamyl compounds. wikipedia.orgapef.com.pt One of its primary functions is to catalyze transpeptidation, the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione, to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.orgfrontiersin.org When glycine acts as the acceptor, the product is γ-glutamylglycine.

The GGT-mediated reaction is a two-step process:

Acylation: A γ-glutamyl donor binds to the enzyme, and the γ-glutamyl group is transferred to a nucleophilic threonine residue in the enzyme's active site, forming a γ-glutamyl-enzyme intermediate and releasing the rest of the donor molecule. frontiersin.orgnih.gov

Deacylation: The γ-glutamyl moiety is then transferred from the enzyme to an acceptor molecule. frontiersin.orgnih.gov If the acceptor is an amino acid like glycine, a new γ-glutamyl peptide is formed. wikipedia.org If the acceptor is water, the reaction results in hydrolysis, producing glutamate. frontiersin.orgmdpi.com

GGT can use various γ-glutamyl compounds as donors, but glutathione is a primary physiological substrate. wikipedia.orgmdpi.com The enzyme is widely distributed in tissues, with particularly high concentrations on the surfaces of cells with secretory or absorptive functions, such as those in the kidney tubules and bile duct. wikipedia.orgapef.com.pt Bacterial GGTs are also utilized for the enzymatic synthesis of various γ-glutamyl compounds, demonstrating the versatility of this enzyme class in producing dipeptides like γ-glutamylglycine. frontiersin.org For instance, studies have successfully synthesized γ-glutamylvalylglycine from glutamine and valylglycine using bacterial GGT, highlighting the enzyme's capacity for transpeptidation. nih.gov

Gamma-Glutamylcysteine Synthetase (GCS)-Dependent Formation of γ-Glutamyl Peptides

Gamma-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), is the rate-limiting enzyme in the de novo synthesis of glutathione. mdpi.comebi.ac.uk Its canonical function is to catalyze the ATP-dependent ligation of L-glutamate and L-cysteine to form γ-glutamylcysteine. mdpi.comebi.ac.uk

However, GCS exhibits broad substrate specificity for the acceptor amino acid. mdpi.comnih.gov While cysteine is the preferred substrate, other amino acids can also act as acceptors of the γ-glutamyl group, especially under conditions of cysteine deficiency. mdpi.comnih.gov This promiscuity allows GCS to synthesize a variety of γ-glutamyl dipeptides, including γ-glutamylglycine, when glycine is available as a substrate. The production of these alternative γ-glutamyl peptides by GCS is directly correlated with low cysteine levels. nih.gov

The reaction catalyzed by GCS proceeds in two main steps and is dependent on ATP:

Activation of the γ-carboxyl group of glutamate by ATP to form a γ-glutamylphosphate intermediate. nih.gov

Ligation of the activated glutamate to the amino group of an acceptor amino acid (like cysteine or glycine) to form the γ-glutamyl peptide. nih.gov

This pathway represents a key cellular mechanism for producing γ-glutamyl peptides beyond γ-glutamylcysteine, particularly in response to metabolic shifts such as amino acid deprivation or oxidative stress, which can influence the availability of cysteine. mdpi.comnih.gov

| Enzyme | Canonical Reaction | Formation of γ-Glutamylglycine |

| Gamma-Glutamyltransferase (GGT) | Transfers γ-glutamyl group from glutathione to an acceptor. wikipedia.org | Transfers γ-glutamyl group from a donor (e.g., glutathione) to glycine. wikipedia.orgfrontiersin.org |

| Gamma-Glutamylcysteine Synthetase (GCS) | Ligates glutamate and cysteine to form γ-glutamylcysteine. mdpi.comebi.ac.uk | Ligates glutamate and glycine, particularly when cysteine levels are low. nih.govtandfonline.com |

Specific Enzyme Activities in γ-Glutamylglycine Synthesis (e.g., γ-Glutamylglycine Synthetase Activity)

Beyond the broader activities of GGT and GCS, more specific synthetases have been identified that directly produce γ-glutamyl dipeptides. For example, enzymes exhibiting γ-glutamylglycine synthetase activity catalyze the direct ligation of glutamate and glycine, using ATP as an energy source. google.com

Research has identified specific γ-glutamylvaline synthetases that, while primarily producing γ-glutamylvaline, also exhibit a lesser activity towards glycine, thereby functioning as γ-glutamylglycine synthetases. google.compatsnap.com The activity of these enzymes is defined as the amount of enzyme required to generate 1 µmol of γ-glutamylglycine per minute from glutamate, glycine, and ATP under specific conditions. google.com The ratio of activity towards different amino acids (e.g., valine vs. glycine) is a key characteristic of these enzymes. For instance, a γ-glutamylvaline synthetase from Kocuria rosea demonstrates activity for both valine and glycine, allowing for the production of both γ-glutamylvaline and γ-glutamylglycine. patsnap.com

| Enzyme / Activity | Substrates | Product |

| γ-Glutamylglycine Synthetase Activity | L-Glutamate, Glycine, ATP | γ-Glutamylglycine, ADP, Phosphate (B84403) google.com |

| γ-Glutamylvaline Synthetase (with Glycine) | L-Glutamate, Valine (primary), Glycine (secondary), ATP | γ-Glutamylvaline, γ-Glutamylglycine google.compatsnap.com |

Advanced Chemical Synthetic Methodologies for γ-Glutamyl Dipeptides

Modern approaches have been developed to overcome these difficulties. One common strategy involves the use of N-phthaloyl-L-glutamic anhydride (B1165640). This intermediate allows the γ-carboxyl group to react selectively with an amino acid, such as glycine, to form the N-protected γ-glutamyl dipeptide. The phthaloyl protecting group can then be removed, typically with hydrazine (B178648), to yield the final product. mdpi.comresearchgate.net

Another advanced method employs a co-protection strategy using metal complexes. For instance, a Ni(II) complex of a glutamic acid Schiff base can be used to protect the α-amino and α-carboxyl groups of L-glutamic acid. researchgate.netsioc-journal.cn This leaves the γ-carboxyl group free to react with another amino acid ester using a coupling agent like DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole). sioc-journal.cn The desired γ-L-glutamyl dipeptide is then obtained after decomposing the metal complex, with high yields reported for this methodology. researchgate.netsioc-journal.cn

Flow chemistry has also been applied to the synthesis of γ-glutamyl dipeptides. This technique can utilize polymer-supported reagents to simplify purification and avoid traditional chromatography steps, offering a more streamlined and efficient synthetic process. frontiersin.org

| Synthetic Method | Key Reagents/Strategy | Typical Yields |

| N-Phthaloyl-L-glutamic Anhydride | N-phthaloyl-L-glutamic anhydride, amino acid, hydrazine for deprotection. mdpi.comresearchgate.net | Moderate to good yields after multiple steps. |

| Ni(II) Complex Co-protection | Ni(II) complex of glutamic acid Schiff base, DIC/HOBt coupling agent. researchgate.netsioc-journal.cn | 73.0%–86.4% sioc-journal.cn |

| Trifluoroacetyl Protection | α-ethyl N-trifluoroacetyl-L-glutamate, amino acid ethyl ester, alkaline hydrolysis. rsc.org | Not explicitly stated, but successful for sulfur-containing amino acids. rsc.org |

| Flow Chemistry | Immobilized coupling reagents (e.g., polymer-supported HOBt) and scavengers. frontiersin.org | Avoids complex purification, yields depend on specific setup. frontiersin.org |

Metabolism and Catabolism of γ Glutamylglycine

Enzymatic Degradation Mechanisms of γ-Glutamylglycine

The primary routes for γ-Glutamylglycine degradation involve the enzymatic cleavage of its characteristic γ-glutamyl bond.

Gamma-glutamyltransferase (GGT) is a key enzyme located on the outer surface of plasma membranes that initiates the catabolism of extracellular γ-glutamyl peptides, including γ-Glutamylglycine. dovepress.comcreative-enzymes.com GGT catalyzes the hydrolysis of the γ-glutamyl bond, releasing the γ-glutamyl moiety and glycine (B1666218). researchgate.netnih.gov This reaction is a critical first step in the breakdown of glutathione (B108866) and other γ-glutamyl compounds. mdpi.comwikipedia.org The process involves a two-step mechanism: acylation, where the γ-glutamyl group is transferred to the enzyme, forming a γ-glutamyl-enzyme intermediate, and deacylation, where the intermediate is attacked by an acceptor molecule. nih.govfrontiersin.org In the case of hydrolysis, the acceptor is water, resulting in the formation of glutamate (B1630785). nih.gov

GGT can also facilitate a transpeptidation reaction if an amino acid or another peptide is present to act as an acceptor for the γ-glutamyl group, leading to the formation of a new γ-glutamyl compound. nih.govmdpi.com The rate of GGT-catalyzed degradation of glutathione in kidney homogenates has been measured at 46.5 nmoles/min per mg of protein. nih.gov

Gamma-glutamylcyclotransferase (GGCT) is another important enzyme in the metabolism of γ-glutamyl compounds. uniprot.orgwikipedia.org It catalyzes the intramolecular cyclization of the γ-glutamyl moiety of various γ-glutamyl dipeptides to form 5-oxoproline (pyroglutamic acid) and the corresponding free amino acid. uniprot.orgwikipedia.orgfrontiersin.org While GGCT primarily acts on γ-glutamyl amino acids, γ-Glutamylglycine is a notable exception and can serve as a substrate. nih.gov This reaction is a key step in the γ-glutamyl cycle, contributing to glutathione homeostasis. uniprot.orgfrontiersin.org The process of deglycination by GGCT has also been observed in the regulation of Notch signaling, where it removes a glycine modification. gcu.ac.uk

Gamma-Glutamyltransferase (GGT)-Catalyzed Hydrolysis of γ-Glutamyl Bonds

Integration and Cycling within the Gamma-Glutamyl Cycle

The metabolism of γ-Glutamylglycine is intricately linked to the γ-glutamyl cycle, a fundamental pathway for glutathione synthesis and degradation, as well as amino acid transport. smolecule.comnih.govresearchgate.net

The metabolism of γ-glutamyl peptides is compartmentalized between the extracellular and intracellular spaces. GGT, being a membrane-bound enzyme, acts extracellularly to break down glutathione and other γ-glutamyl compounds like γ-Glutamylglycine. dovepress.comnih.govnih.gov This extracellular degradation is essential because most cells cannot directly take up intact glutathione. nih.govnih.gov The breakdown products, including the constituent amino acids, are then transported into the cell. nih.gov

In contrast, the synthesis of glutathione and the subsequent steps of the γ-glutamyl cycle, involving enzymes like γ-glutamylcysteine synthetase and glutathione synthetase, occur intracellularly. mdpi.comnih.gov The cycle is completed by the intracellular conversion of γ-glutamyl amino acids to 5-oxoproline and the corresponding amino acid by GGCT, and the subsequent conversion of 5-oxoproline to glutamate by 5-oxoprolinase. science.govportlandpress.com

A primary function of the γ-glutamyl cycle is the recovery and recycling of the constituent amino acids from extracellular glutathione and other γ-glutamyl peptides. nih.govscience.gov Following the extracellular degradation of γ-Glutamylglycine by GGT, the resulting glutamate and glycine can be transported into the cell. nih.gov These amino acids are then available for various biosynthetic processes, most notably the resynthesis of glutathione. mdpi.comnih.gov This recycling mechanism is crucial for maintaining intracellular glutathione levels, which is vital for antioxidant defense and detoxification. pnas.org

Extracellular and Intracellular Compartmentation of γ-Glutamyl Peptide Metabolism

Investigations into the Enzymatic Specificity and Peptide Stability of γ-Glutamylglycine

The efficiency and specificity of the enzymes involved in the metabolism of γ-Glutamylglycine, as well as the inherent stability of the peptide itself, are critical determinants of its physiological role.

Research into the substrate specificity of γ-glutamylamine cyclotransferase (gGACT), an enzyme distinct from GGCT, has shown that it does not typically act on L-γ-glutamyl amino acids, with the exception of L-γ-glutamylglycine. nih.gov This suggests a unique structural feature of γ-Glutamylglycine that allows it to be recognized by this enzyme. Studies on γ-glutamyltransferase (GGT) have also revealed a broad substrate specificity, with the ability to act on various γ-glutamyl compounds. mdpi.com The kinetic parameters for human GGT1 and GGT5 with different substrates have been determined, providing insights into their relative efficiencies. nih.gov

The stability of γ-Glutamylglycine is influenced by its γ-glutamyl bond, which protects it from degradation by general peptidases found in blood plasma. mdpi.comnih.gov However, it is susceptible to cleavage by specific enzymes like GGT. mdpi.com The D-isomer, γ-D-Glutamylglycine, has been utilized as a competitive antagonist at glutamate receptors, indicating that its stereochemistry influences its biological activity and stability in certain contexts. frontiersin.orgnih.gov

Interactive Data Table: Kinetic Parameters of Human GGT Enzymes

| Substrate | Enzyme | Km (μM) |

| Reduced Glutathione | GGT1 | 11 |

| Reduced Glutathione | GGT5 | 11 |

| Oxidized Glutathione | GGT1 | 9 |

| Oxidized Glutathione | GGT5 | 43 |

| Leukotriene C4 | GGT1 | 10.8 |

| Leukotriene C4 | GGT5 | 10.2 |

| Data sourced from a study on the substrate specificity of human GGT enzymes. nih.gov |

Biological Functions and Mechanistic Roles of γ Glutamylglycine

Modulation of Glutamate (B1630785) Signaling and Receptor Interactions

Gamma-glutamylglycine, particularly its D-isomer (γ-D-glutamylglycine or γ-DGG), is recognized for its role as an antagonist of excitatory amino acid receptors. hmdb.cabio-connect.nl It primarily interacts with ionotropic glutamate receptors, which are crucial for fast synaptic transmission in the central nervous system.

γ-DGG functions as a broad-spectrum glutamate antagonist, most notably as a low-affinity, rapidly dissociating competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. abcam.comhellobio.com As a competitive antagonist, γ-DGG vies with the neurotransmitter glutamate for the same binding sites on the AMPA receptor. nih.govelifesciences.orgelifesciences.org The inhibitory effect of γ-DGG is dependent on the concentration of ambient glutamate; its blocking effect is stronger when synaptic glutamate levels are lower and weaker when they are higher. nih.govelifesciences.orgelifesciences.orgmedchemexpress.combiocrick.com This characteristic allows it to be used as a tool to probe the concentration of glutamate released into the synaptic cleft. nih.govelifesciences.orgelifesciences.orgnih.gov Studies have shown that at concentrations of 200-400 μM, γ-DGG can reduce the amplitude of miniature excitatory postsynaptic currents (mEPSCs) by approximately 26%. medchemexpress.combiocrick.com While its primary action is at AMPA receptors, γ-DGG is also described as a non-selective antagonist at N-methyl-D-aspartate (NMDA) receptors. hellobio.combiocrick.com

Table 1: Research Findings on γ-DGG Antagonism at AMPA Receptors

| Finding | Experimental Detail | Source(s) |

|---|---|---|

| Receptor Target | Competitive antagonist at AMPA receptors. | abcam.comhellobio.commedchemexpress.com |

| Mechanism | Competes with glutamate for binding sites; effect is concentration-dependent. | nih.govelifesciences.orgelifesciences.org |

| Effect on mEPSCs | 200-400 μM of γ-DGG reduces mEPSC amplitude by 26±2%. | medchemexpress.combiocrick.com |

| Dissociation | Characterized as a rapidly dissociating, low-affinity antagonist. | abcam.comhellobio.com |

| Other Targets | Also shows non-selective antagonism at NMDA receptors. | hellobio.combiocrick.com |

The ability of γ-DGG to modulate glutamate signaling makes it a valuable tool in neuroscience research. smolecule.com It is used to investigate the fundamental processes of neuronal function, including learning and memory. smolecule.com

In the context of excitotoxicity—neuronal damage caused by excessive stimulation from glutamate—γ-DGG is used to study the pathological roles of glutamate dysregulation. elifesciences.orgelifesciences.orgsmolecule.com For instance, in studies modeling transient metabolic failure or ischemia, γ-DGG helps to detect changes in synaptic glutamate concentration, a key factor in excitotoxic cell death. nih.govelifesciences.orgelifesciences.org Research has shown that in animal models, ciliary neurotrophic factor (CNTF) can protect striatal neurons from excitotoxicity by enhancing the function of glial glutamate transporters; this enhanced function was confirmed by observing a stronger inhibitory effect of γ-DGG. nih.govplos.org

γ-DGG also has implications for synaptic plasticity, the mechanism underlying learning and memory where the strength of synapses changes over time. It is used to dissect the roles of different receptor types and transmitter release dynamics in processes like paired-pulse depression, a form of short-term plasticity. wiley.com By competing with synaptically released glutamate, γ-DGG can alter the response to subsequent stimuli, providing insights into whether plasticity mechanisms are pre- or postsynaptic. wiley.comscispace.com

Competitive Antagonism at Ionotropic Glutamate Receptors (e.g., AMPA Receptors)

Contribution to Cellular Redox Homeostasis and Oxidative Stress Responses

γ-Glutamylglycine is an intermediate in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione (B108866) (GSH). mdpi.comnih.gov Glutathione (γ-glutamyl-cysteinyl-glycine) is a critical antioxidant that plays a central role in protecting cells from oxidative damage. mdpi.comnih.gov The enzyme γ-glutamyltransferase (GGT) is anchored on the plasma membrane and initiates the breakdown of extracellular glutathione. mdpi.comnih.gov GGT removes the γ-glutamyl moiety from GSH and can transfer it to an amino acid acceptor, forming a γ-glutamyl amino acid, such as γ-glutamylglycine. mdpi.comnih.gov These newly formed peptides can then be transported into the cell. nih.gov This process, often called the "glutathione salvage pathway," helps to maintain the intracellular pool of amino acids, particularly cysteine, needed for the resynthesis of glutathione. mdpi.comnih.gov By participating in this cycle, γ-glutamylglycine indirectly contributes to the maintenance of cellular redox homeostasis and the capacity of cells to respond to oxidative stress. nih.gov

Roles in Inter-Organ Amino Acid Transport and Systemic Homeostasis

The γ-glutamyl cycle, in which γ-glutamylglycine is an intermediate, facilitates the transport of amino acids across cell membranes, particularly in organs with high rates of amino acid transport. mdpi.com The enzyme γ-glutamyltransferase (GGT) breaks down extracellular glutathione and transfers the γ-glutamyl group to other amino acids, creating γ-glutamyl peptides. mdpi.comnih.gov This mechanism allows for the transport of amino acids into the cell. nih.gov The remaining part of the glutathione molecule, cysteinyl-glycine, is broken down further, and the constituent amino acids are also transported into the cell for various metabolic processes, including the resynthesis of glutathione. mdpi.com In certain metabolic disorders where the primary catabolic pathway for an amino acid is deficient, its concentration can rise, leading to increased formation of its derivatives. For example, in mouse models of Non-Ketotic Hyperglycinemia (NKH), a disease caused by deficient glycine (B1666218) cleavage system (GCS) activity, elevated levels of glycine lead to a significant accumulation of γ-glutamylglycine in the brain and other tissues. nih.govresearchgate.net This highlights the role of the γ-glutamyl pathway in systemic amino acid homeostasis.

Interaction with Enzymes and Regulation of Metabolic Pathways

The primary enzyme that interacts with γ-glutamylglycine is γ-glutamyltransferase (GGT), which belongs to the N-terminal nucleophile hydrolase superfamily. mdpi.comnih.gov GGT catalyzes both the hydrolysis of the γ-glutamyl bond and the transfer of the γ-glutamyl group to an acceptor, which can be an amino acid, a peptide, or water. mdpi.comnih.gov This dual function is central to the glutathione salvage pathway. nih.gov Inside the cell, γ-glutamyl peptides are further metabolized. For example, γ-glutamylcyclotransferase can convert γ-glutamyl amino acids into 5-oxoproline and a free amino acid. science.gov

γ-Glutamylglycine can also be formed through alternative pathways. In some bacteria, such as Streptomyces coelicolor, a novel ethanolamine (B43304) utilization pathway has been identified where γ-glutamylacetaldehyde may be converted to γ-glutamylglycine by a dehydrogenase, which is then hydrolyzed to glycine and glutamate. asm.org Furthermore, studies in mouse models of the metabolic disorder Non-Ketotic Hyperglycinemia show that impaired glycine cleavage leads to the accumulation of glycine and its derivatives, including γ-glutamylglycine, indicating an increased flux through pathways mediated by enzymes like GGT. nih.govresearchgate.net

Influence on Chemosensation: The Kokumi Effect in Taste Perception

Beyond its metabolic roles, γ-glutamylglycine and other γ-glutamyl peptides are known to influence taste perception through a phenomenon known as the "kokumi" effect. jst.go.jpresearchgate.netnih.gov Kokumi substances are typically tasteless on their own but enhance the primary tastes of sweet, salty, and umami, while also contributing to a sense of mouthfulness, continuity, and complexity in foods. jst.go.jpresearchgate.netnih.gov

Research has shown that γ-glutamyl peptides exert their kokumi effect by modulating the calcium-sensing receptor (CaSR), which is expressed in taste cells. jst.go.jpresearchgate.net The activation of CaSR by these peptides is believed to be the mechanism underlying the enhancement of other taste sensations. jst.go.jp For example, γ-glutamyl-valyl-glycine, a potent kokumi peptide, has been shown to significantly increase the perception of umami and mouthfulness in chicken consommé. researchgate.net While γ-glutamylglycine itself is studied in this context, other γ-glutamyl dipeptides like γ-glutamyl-valine and γ-glutamyl-leucine have also been identified as key contributors to the kokumi sensation. nih.govnih.gov These findings highlight a novel sensory function for this class of dipeptides, linking metabolic intermediates to the complex experience of flavor. nih.gov

Genetic and Molecular Determinants Governing γ Glutamylglycine Metabolism

Genomic and Proteomic Analysis of Enzymes within the Gamma-Glutamyl Cycle

The γ-glutamyl cycle involves a series of enzymatic reactions responsible for the synthesis and degradation of glutathione (B108866). A central enzyme in this pathway is γ-glutamyltransferase (GGT), which catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water. frontiersin.orgwiley.com When glycine (B1666218) acts as the acceptor, γ-glutamylglycine is formed. nih.gov

Genomic studies have revealed the complexity of GGT regulation. In humans, multiple genes related to GGT have been identified, whereas in mice and rats, a single gene appears to be responsible for its expression. nih.gov The presence of multiple promoters for the GGT gene allows for tissue-specific expression, highlighting the diverse roles of this enzyme in different organs. nih.gov

Proteomic analyses, particularly in model organisms like Arabidopsis thaliana, have provided valuable insights into the functional consequences of altered γ-glutamyl cycle activity. Studies on ggt1 mutants, which lack a specific isoform of GGT, have shown significant changes in the abundance of proteins involved in antioxidant defense and stress responses. frontiersin.orgnih.gov These findings suggest that the γ-glutamyl cycle, and by extension the metabolism of γ-glutamyl peptides, plays a crucial role in cellular redox signaling and adaptation to environmental stress. nih.govresearchgate.net For instance, the disruption of the cycle in ggt1 knockout leaves leads to an increase in glutathione and ascorbate (B8700270) content, along with an induction of several glutathione S-transferases (GSTs) and a glutathione peroxidase. nih.gov

Table 1: Key Enzymes in the Gamma-Glutamyl Cycle

| Enzyme | Gene (Human) | Function |

| γ-Glutamyltransferase (GGT) | GGT1, GGT2, etc. | Transfers the γ-glutamyl moiety from glutathione to acceptors. frontiersin.orgwiley.com |

| γ-Glutamylcyclotransferase (GGCT) | GGCT | Catalyzes the formation of 5-oxoproline from γ-glutamyl amino acids. nih.gov |

| 5-Oxoprolinase (OPLAH) | OPLAH | Hydrolyzes 5-oxoproline to glutamate (B1630785). nih.gov |

| Glutathione Synthetase (GSS) | GSS | Synthesizes glutathione from γ-glutamylcysteine and glycine. |

| γ-Glutamylcysteine Synthetase (GCLC/GCLM) | GCLC, GCLM | Catalyzes the first step of glutathione synthesis. |

| Dipeptidase | - | Hydrolyzes dipeptides like cysteinyl-glycine. nih.gov |

Elucidation of Enzyme Structure-Function Relationships and Catalytic Mechanisms

The catalytic mechanism of γ-glutamyltransferase (GGT) has been a subject of extensive research. GGT is a heterodimeric protein, composed of a large and a small subunit, and it belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily. frontiersin.orgresearchgate.net The catalytic site is located on the small subunit and involves a critical threonine residue that acts as the nucleophile. frontiersin.org

The reaction proceeds via a two-step, ping-pong mechanism:

Acylation: The γ-glutamyl moiety of a donor substrate (e.g., glutathione) is transferred to the active site threonine, forming a γ-glutamyl-enzyme intermediate and releasing the rest of the donor molecule (e.g., cysteinyl-glycine). frontiersin.orgnih.gov

Deacylation: The γ-glutamyl moiety is then transferred from the enzyme to an acceptor molecule (e.g., an amino acid like glycine, or water), regenerating the free enzyme and forming the final product (e.g., γ-glutamylglycine or glutamate). frontiersin.orgnih.gov

Structural studies of GGT from various organisms, including Escherichia coli and humans, have provided detailed insights into the architecture of the active site and the residues involved in substrate binding and catalysis. researchgate.net These studies have helped to elucidate the basis for the enzyme's substrate specificity. nih.gov

Another key enzyme in the metabolism of γ-glutamyl peptides is γ-glutamylcyclotransferase (GGCT). nih.gov This enzyme is responsible for converting γ-glutamyl amino acids into 5-oxoproline and the corresponding amino acid. nih.govresearchgate.net

Genetic Factors and Polymorphisms Affecting Gamma-Glutamyltransferase Activity and γ-Glutamyl Peptide Levels

The activity of GGT and the circulating levels of γ-glutamyl peptides are influenced by genetic factors. Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) associated with serum GGT levels. oup.comnih.gov Many of these SNPs are located in or near the GGT1 gene on chromosome 22. oup.com

For example, a study on a Japanese population found that a polymorphism in the aldehyde dehydrogenase 2 (ALDH2) gene (Glu487Lys) significantly affected GGT levels, particularly in individuals who consume alcohol. jst.go.jp Another study identified novel loci on chromosomes 1, 14, and 15 that influence GGT levels and highlighted a significant interaction between age and a SNP in the GGT1 locus. oup.comnih.gov Furthermore, certain GGT1 gene polymorphisms have been associated with the efficacy and toxicity of neoadjuvant chemotherapy in breast cancer patients. nih.gov

Mendelian randomization studies have utilized genetic variants as instrumental variables to investigate the causal relationships between γ-glutamyl peptides and metabolic risks. A study on γ-glutamyl-leucine identified four SNPs (rs12476238, rs56146133, rs2479714, and rs12229654) that may regulate its serum levels and demonstrated a causal link between higher levels of this dipeptide and an elevated risk of cardio-metabolic factors. frontiersin.orgfrontiersin.org These genetic findings underscore the heritable component of GGT activity and γ-glutamyl peptide metabolism, with heritability estimates for serum GGT activity being around 50-60%. oup.comahajournals.org

Table 2: Examples of Genetic Polymorphisms Affecting GGT Activity and γ-Glutamyl Peptide Levels

| SNP | Gene | Associated Phenotype | Reference |

| rs5751901 | GGT1 | Associated with serum GGT levels and increased risk of acute pancreatitis in smokers. nih.govmedsci.org | nih.gov, medsci.org |

| rs8135987 | GGT1 | Associated with neoadjuvant chemotherapy efficacy in breast cancer. nih.gov | nih.gov |

| rs2017869 | GGT1 | Associated with the incidence and development of pancreatic cancer. nih.gov | nih.gov |

| Glu487Lys | ALDH2 | Affects GGT levels in Japanese men, particularly with alcohol consumption. jst.go.jp | jst.go.jp |

| rs12229654 | CUX2 locus | Associated with γ-glutamyl-leucine levels and various metabolic traits. frontiersin.orgfrontiersin.org | frontiersin.org, frontiersin.org |

Post-Translational Modifications Involving γ-Glutamyl Peptides (e.g., Deglycination of Notch)

Recent research has uncovered a novel role for γ-glutamyl cycle enzymes in post-translational modifications. One prominent example is the deglycination of the Notch receptor by a protein called Botch, which has been identified as a γ-glutamyl cyclotransferase (GGCT). nih.gov

The Notch signaling pathway is crucial for various developmental processes, including neurogenesis. nih.gov The maturation and activation of the Notch receptor involve a series of proteolytic cleavages. Research has shown that Notch can be post-translationally modified by the addition of a glycine residue to the γ-glutamyl carbon of a specific glutamate (glutamate 1669). nih.gov

Botch/GGCT can remove this glycine through its γ-glutamyl cyclotransferase activity, a process termed deglycination. nih.gov This deglycination prevents the initial S1 furin-like cleavage required for Notch maturation, thereby inhibiting Notch signaling. nih.gov This discovery reveals a previously unknown post-translational modification and a novel mechanism for regulating a critical signaling pathway. The removal of the γ-glutamyl-glycine moiety results in the formation of a 5-oxy-proline residue at that position on Notch. nih.gov This highlights a direct link between the metabolism of γ-glutamyl peptides and the regulation of fundamental cellular processes.

Another significant post-translational modification involving a γ-glutamyl linkage is γ-carboxylation. This vitamin K-dependent process involves the conversion of specific glutamate residues to γ-carboxyglutamic acid (Gla) in a variety of proteins, particularly those involved in blood coagulation and bone metabolism. nih.govpnas.org While this process does not directly involve γ-glutamylglycine, it underscores the importance of modifications at the γ-carbon of glutamate in protein function.

Comparative Biochemical Studies and Biological Models in γ Glutamylglycine Research

Diversity and Physiological Significance of Bacterial Gamma-Glutamyltranspeptidases

Gamma-glutamyltranspeptidase (GGT), an enzyme belonging to the N-terminal nucleophile hydrolase superfamily, is ubiquitously found across life forms, from bacteria to mammals. frontiersin.orgnih.gov In all organisms, it exists as a heterodimer composed of a large and a small subunit, which are generated from a single precursor polypeptide through an autocatalytic cleavage process. frontiersin.orgfrontiersin.org The enzyme's primary function is to catalyze the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione (B108866) (GSH), to an acceptor, which can be an amino acid, a small peptide (transpeptidation), or water (hydrolysis). frontiersin.orgnih.gov

While mammalian GGTs are primarily involved in glutathione metabolism, bacterial GGTs exhibit a remarkable diversity of physiological functions, largely because not all prokaryotes utilize glutathione. frontiersin.orgnih.gov This functional diversity allows for their classification into distinct physiological groups. nih.gov

Glutathione Degraders: In many Gram-negative bacteria like Escherichia coli, GGT is a periplasmic protein that plays a role similar to its mammalian counterpart. frontiersin.orgnih.gov It degrades extracellular glutathione to supply the cell with essential amino acids, particularly cysteine, which is toxic at high intracellular concentrations and thus its availability is tightly regulated. frontiersin.orgnih.gov Deletion or inhibition of the GGT enzyme in these bacteria leads to an increased leakage of glutathione into the extracellular medium. nih.gov

Virulence Factors: In pathogenic species such as Helicobacter pylori, the causative agent of gastritis and ulcers, GGT is considered a significant virulence factor. nih.govpatrinum.chnih.gov It contributes to the bacterium's ability to colonize the gastric mucosa. nih.gov The enzyme hydrolyzes glutamine to produce glutamate (B1630785) and ammonia, which helps the bacterium survive in the acidic stomach environment and induces immunomodulatory effects that favor chronic infection. aai.org

Poly-γ-glutamic Acid (PGA) Degraders: Gram-positive bacilli, including species like Bacillus subtilis, utilize GGT for a different purpose: the degradation of poly-γ-glutamic acid (PGA). nih.govpatrinum.ch PGA is a major component of the bacterial capsule and biofilm matrix, and its degradation by GGT is crucial for various cellular processes.

The catalytic mechanism of bacterial GGTs involves a nucleophilic attack on the donor substrate by the N-terminal threonine residue of the small subunit, forming a γ-glutamyl-enzyme intermediate. nih.govasm.org This intermediate can then react with an acceptor molecule to complete the transfer. asm.org The broad substrate specificity of some bacterial GGTs has made them valuable biocatalysts for the enzymatic synthesis of various γ-glutamyl compounds, including γ-glutamylglycine. nih.govasm.org

Table 1: Physiological Roles of Gamma-Glutamyltranspeptidase (GGT) in Different Bacteria

| Bacterial Species | GGT Localization | Primary Physiological Role | Key Substrate(s) | Reference(s) |

| Escherichia coli | Periplasm | Glutathione degradation, Cysteine supply | Glutathione | frontiersin.org, nih.gov |

| Helicobacter pylori | Secreted/Cell Surface | Virulence factor, Immune modulation | Glutamine, Glutathione | nih.gov, nih.gov, aai.org |

| Bacillus subtilis | Cell Wall | Poly-γ-glutamic acid (PGA) degradation | Poly-γ-glutamic acid | nih.gov, patrinum.ch |

| Proteus mirabilis | Periplasm | Glutathione degradation | Glutathione | nih.gov, nih.gov |

Utilization of Yeast Models (e.g., Saccharomyces cerevisiae) for γ-Glutamyl Peptide Biosynthesis and Metabolism

The yeast Saccharomyces cerevisiae has served as a powerful eukaryotic model system for elucidating the biosynthesis and metabolism of glutathione and other γ-glutamyl peptides. nih.gov While early studies suggested that the γ-glutamyl cycle in yeast might be truncated, more recent research has identified multiple pathways for the formation of various γ-glutamyl peptides, demonstrating that they are natural components of yeast cells. plos.orgoup.com

Studies using the tripeptide γ-L-glutamyl-L-valyl-glycine (γ-EVG) as a model have revealed two distinct biosynthetic pathways in S. cerevisiae: plos.orgnih.gov

De Novo Synthesis Pathway: This pathway mirrors the canonical synthesis of glutathione. plos.org

Step 1: The formation of a γ-glutamyl dipeptide (e.g., γ-Glu-Val) from glutamate and an amino acid (e.g., valine). This reaction can be catalyzed by glutamate-cysteine ligase (Gsh1p), which exhibits broad substrate specificity. plos.orgnih.gov

Step 2: The addition of a second amino acid (e.g., glycine) to the γ-glutamyl dipeptide. This step is catalyzed by glutathione synthetase (Gsh2p). plos.orgnih.gov

γ-Glutamyl Transfer Pathway: This pathway involves the transfer of a γ-glutamyl group from a donor molecule, typically glutathione, to an acceptor. plos.org

Transfer to an Amino Acid: The formation of a γ-glutamyl dipeptide (e.g., γ-Glu-Val) can occur via the transfer of the γ-glutamyl moiety from GSH to an amino acid (e.g., valine). This reaction is catalyzed by γ-glutamyltransferase (GGT, encoded by the ECM38 gene) or the (Dug2p-Dug3p)2 complex. plos.orgnih.gov

Transfer to a Dipeptide: A γ-glutamyl tripeptide (e.g., γ-EVG) can be formed by transferring the γ-glutamyl group from GSH to a pre-existing dipeptide (e.g., Val-Gly). This reaction is primarily carried out by the (Dug2p-Dug3p)2 complex, with negligible contribution from GGT (Ecm38p). plos.orgnih.gov

In S. cerevisiae, GGT is a glycoprotein (B1211001) located in the membrane of the central vacuole. nih.gov Its activity is regulated by nitrogen availability. nih.gov Vacuolar GGT plays a crucial role in the breakdown of glutathione that has been transported into the vacuole for storage or detoxification purposes. nih.gov It is proposed that GGT, along with a dipeptidase, facilitates the complete hydrolysis of vacuolar GSH, releasing the constituent amino acids (glutamate, cysteine, and glycine) back into the cytoplasm for reuse. nih.gov

Table 2: Pathways of γ-Glutamyl Peptide Synthesis in Saccharomyces cerevisiae

| Pathway | Step | Description | Key Enzymes | Reference(s) |

| De Novo Synthesis | 1 | Glutamate + Amino Acid → γ-Glutamyl-Dipeptide | Glutamate-cysteine ligase (Gsh1p) | plos.org, nih.gov |

| 2 | γ-Glutamyl-Dipeptide + Amino Acid → γ-Glutamyl-Tripeptide | Glutathione synthetase (Gsh2p) | plos.org, nih.gov | |

| γ-Glutamyl Transfer | 1a | Glutathione + Amino Acid → γ-Glutamyl-Dipeptide | GGT (Ecm38p), (Dug2p-Dug3p)2 complex | plos.org, nih.gov |

| 1b | Glutathione + Dipeptide → γ-Glutamyl-Tripeptide | (Dug2p-Dug3p)2 complex | plos.org, nih.gov |

Plant Models (e.g., Arabidopsis thaliana) for Apoplastic and Cytosolic Gamma-Glutamyl Cycle Analysis

The plant model Arabidopsis thaliana has been instrumental in dissecting the complex pathways of glutathione degradation, revealing two distinct systems that operate in different cellular compartments: the apoplastic γ-glutamyl cycle and a cytosolic degradation pathway. unipd.itnih.gov These pathways coexist, have different physiological roles, and are regulated independently. unipd.itnih.gov

The apoplastic γ-glutamyl cycle is responsible for the salvage of glutathione from the extracellular space (apoplast). nih.govnih.gov This cycle involves the extracellular degradation of GSH and the subsequent re-uptake of its constituent amino acids for resynthesis within the cell. nih.gov

GGT1 and GGT2: Two key enzymes, GGT1 and GGT2, are located in the apoplast. unipd.itportlandpress.com GGT1 is ionically bound to the cell wall, while GGT2 is associated with the plasma membrane. unipd.itnih.gov They initiate the degradation of extracellular glutathione (specifically oxidized glutathione, GSSG, in the case of GGT1) by cleaving the γ-glutamyl bond. unipd.itnih.gov

Dipeptidase: The remaining cysteinyl-glycine dipeptide is then hydrolyzed by a dipeptidase, and the resulting amino acids are transported back into the symplast for reuse. nih.gov Disruption of this cycle, for instance in ggt1 knockout mutants, leads to an accumulation of glutathione in the apoplast and affects redox signaling and the plant's response to stress. unipd.itnih.gov

The cytosolic degradation pathway functions independently of the apoplastic GGTs and is considered the dominant route for bulk glutathione turnover within the cell. nih.govoup.com

γ-Glutamyl Cyclotransferase (GGCT): This pathway is initiated by γ-glutamyl cyclotransferase (GGCT), which converts γ-glutamyl amino acids into 5-oxoproline and a free amino acid. unipd.itoup.com Recent studies have identified GGCT2;1 as a key enzyme in this process, playing a role in recycling glutamate to maintain glutathione homeostasis, particularly during heavy metal stress. nih.govnih.gov

5-Oxoprolinase (5OPase): The 5-oxoproline is then hydrolyzed to glutamate in an ATP-dependent reaction catalyzed by 5-oxoprolinase. oup.com

Additionally, a third functional GGT, GGT4 , is located in the vacuolar membrane (tonoplast) and is involved in the breakdown of glutathione-S-conjugates that have been sequestered in the vacuole for detoxification. unipd.itnih.gov

Table 3: Comparison of Apoplastic and Cytosolic γ-Glutamyl Cycles in Arabidopsis thaliana

| Feature | Apoplastic γ-Glutamyl Cycle | Cytosolic Degradation Pathway |

| Location | Apoplast (extracellular space) | Cytosol |

| Primary Function | Salvage of extracellular glutathione | Control of cytosolic glutathione homeostasis, bulk turnover |

| Initiating Enzyme | γ-Glutamyltranspeptidase (GGT1, GGT2) | γ-Glutamyl Cyclotransferase (GGCT) |

| Key Intermediate | Cysteinyl-glycine | 5-Oxoproline |

| Substrate(s) | Extracellular Glutathione (GSH/GSSG) | Cytosolic γ-glutamyl amino acids, Glutathione |

| Physiological Role | Nutrient recycling (sulfur), Redox signaling | Glutamate recycling, Stress response (e.g., heavy metals) |

| Reference(s) | unipd.it, nih.gov, portlandpress.com, nih.gov | unipd.it, oup.com, nih.gov, nih.gov |

Mammalian Model Systems in γ-Glutamylglycine Metabolic Research

In mammalian systems, γ-glutamyltranspeptidase is a membrane-bound enzyme with its active site facing the extracellular space. frontiersin.orgnih.gov It is highly expressed in tissues with significant absorptive and secretory functions, such as the kidney and liver. frontiersin.org The primary role of mammalian GGT is to initiate the extracellular catabolism of glutathione and related γ-glutamyl compounds. nih.govmdpi.com This process is crucial for providing cells with a precursor for cysteine synthesis, thereby maintaining intracellular redox balance. rcsb.orgbiorxiv.org

The breakdown of glutathione by GGT produces glutamate and a cysteinyl-glycine dipeptide. mdpi.com The dipeptide is further cleaved by a dipeptidase, and the resulting amino acids are transported into the cell for protein or glutathione synthesis. mdpi.com This pathway is a key component of the mercapturic acid pathway, which is essential for detoxifying xenobiotics. pnas.org

While the primary reaction of GGT is hydrolysis, it can also perform transpeptidation, transferring the γ-glutamyl group to an acceptor amino acid to form new γ-glutamyl peptides, such as γ-glutamylglycine. mdpi.com However, under most physiological conditions in mammals, the concentration of extracellular amino acids is generally too low for transpeptidation to be a major reaction compared to hydrolysis. mdpi.com

Research using mammalian models has also uncovered specific roles for γ-glutamyl dipeptides. For example, γ-D-Glutamylglycine, the D-isomer of the compound, acts as a glutamic acid antagonist. usbio.netusbio.net It has been used in neurological research to block polysynaptic excitatory effects in the mammalian spinal cord and brain. usbio.netusbio.net In studies on Helicobacter pylori infection, γ-D-glutamylglycine was used as a broad-spectrum glutamate receptor antagonist to demonstrate that glutamate produced by the bacterial GGT can induce a tolerogenic phenotype in human dendritic cells. aai.org These findings highlight the utility of mammalian systems and specific γ-glutamyl compounds in dissecting complex metabolic and signaling pathways.

Advanced Research Methodologies for γ Glutamylglycine Analysis

Mass Spectrometry-Based Quantitative and Qualitative Profiling

Mass spectrometry (MS) stands as a cornerstone technology for the analysis of γ-glutamylglycine and other small peptides. When coupled with chromatographic separation techniques, it offers unparalleled sensitivity and specificity for both identifying (qualitative) and measuring (quantitative) these compounds in diverse biological matrices.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used method for the direct analysis of γ-glutamyl peptides. nih.gov This technique separates compounds in a liquid phase before they are ionized and detected by the mass spectrometer, making it ideal for non-volatile and thermally fragile molecules like dipeptides.

Recent advancements have led to the development of LC-MS-based assays capable of quantitatively measuring a wide array of γ-glutamylpeptides, including γ-glutamylglycine, and various amino acids from a single sample. nih.govresearchgate.net For instance, one such method successfully quantified 21 different γ-glutamylpeptides. nih.govresearchgate.net These assays are instrumental in characterizing the γ-glutamylation reaction both in vivo and in vitro, offering a significant advantage over traditional assays that cannot identify the specific products of enzymatic reactions. nih.govresearchgate.net

LC-MS methods have been applied to study γ-glutamyl peptides in various biological samples, including the blood plasma and livers of mice. nih.gov Furthermore, kinetic studies of enzymes involved in the γ-glutamyl cycle, such as γ-glutamylcysteine ligase (GCL), have been successfully performed using LC-MS to monitor the formation of reaction products over time. nih.gov Techniques like ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) have been employed to analyze metabolites, including γ-glutamylglycine, in biological fluids such as amniotic fluid. researchgate.netoup.com

Table 1: Selected LC-MS Applications in γ-Glutamyl Peptide Research

| Application | Technique | Key Findings | Reference(s) |

| Quantitative Profiling | LC-MS | Development of a method to quantify 21 distinct γ-glutamylpeptides and 45 amino acids. | nih.govresearchgate.net |

| Enzyme Kinetics | Kinetic LC/MS | Optimized detection of γ-glutamylcysteine ligase (GCL) activity by measuring product formation. | nih.gov |

| Metabolomics | UPLC-QTOF-MS | Identification and analysis of γ-glutamylglycine in complex biological fluids like amniotic fluid. | researchgate.netoup.com |

| Reaction Characterization | LC-MS | Used to characterize the in vivo and in vitro products of the γ-glutamylation reaction. | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) provides a high-resolution alternative for peptide analysis, though it requires chemical derivatization to make the analytes volatile and thermally stable. mdpi.comdntb.gov.ua A specific GC-MS method has been developed for the highly specific qualitative and quantitative analysis of γ-glutamyl peptides. mdpi.comnih.govnih.gov

A key aspect of this method is the observed intramolecular conversion of γ-glutamyl peptides, such as glutathione (B108866) (GSH), into pyroglutamate (B8496135) (pGlu) during the derivatization process. mdpi.comnih.gov The methodology involves a two-step derivatization procedure:

Esterification: The sample is treated with methanolic HCl at an elevated temperature (e.g., 80°C). nih.gov

Acylation: The resulting methyl esters are further derivatized with an agent like pentafluoropropionic (PFP) anhydride (B1165640). nih.govnih.gov

The final derivatives are then analyzed by GC-MS, often using the electron-capture negative-ion chemical ionization (ECNICI) mode, which provides high sensitivity. Quantification is achieved through selected-ion monitoring (SIM) of specific mass-to-charge (m/z) ions. nih.govnih.gov This indirect but reliable method is valuable for studying various biochemical aspects of γ-glutamyl-containing oligopeptides. nih.gov

Table 2: GC-MS Derivatization and Analysis Parameters for γ-Glutamyl Peptides

| Step | Reagent | Conditions | Purpose | Reference(s) |

| 1. Esterification | 2 M HCl in Methanol | 60 min, 80°C | Converts γ-glutamyl peptides to pyroglutamate methyl ester. | mdpi.comnih.gov |

| 2. Acylation | Pentafluoropropionic (PFP) anhydride in ethyl acetate | 30 min, 65°C | Increases volatility and thermal stability for GC analysis. | nih.govnih.gov |

| 3. Detection | GC-MS (ECNICI mode) | Selected-Ion Monitoring (SIM) | Provides high-sensitivity quantitative and qualitative analysis. | nih.govnih.gov |

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS)

Stable Isotope Tracer Techniques in Metabolic Flux Analysis

Stable isotope tracer analysis is a powerful technique for mapping the flow of atoms through metabolic pathways (metabolic flux). By supplying cells or organisms with a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can track the label's incorporation into downstream metabolites like γ-glutamylglycine. researchgate.netnih.gov This approach provides a dynamic view of metabolic activity that is not achievable with simple concentration measurements.

Metabolic Flux Analysis (MFA) using stable isotopes has been applied to investigate pathways related to γ-glutamyl compounds. For example, ¹³C-MFA has been used to quantify the metabolic flux redistribution in organisms engineered for enhanced production of poly-γ-glutamic acid, a polymer related to γ-glutamylglycine. nih.govresearchgate.net These studies reveal how fluxes through central carbon metabolism, such as the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway, are rerouted to support the synthesis of γ-glutamyl products. nih.gov

This technique is also critical for understanding the synthesis of glutathione, the primary precursor for many γ-glutamyl peptides. nih.gov MFA studies have shown that the flux through the glutathione synthesis pathway can be limited by the availability of its constituent amino acids, particularly cysteine. nih.gov Furthermore, novel strategies like isotopologue similarity networking (IsoNet) use stable-isotope tracing data to uncover previously unknown metabolic reactions, expanding our knowledge of networks like glutathione metabolism. researchgate.net

Proteomic Approaches for Investigating γ-Glutamyl Peptide-Related Pathways

Proteomics, the large-scale study of proteins, offers a global view of the cellular machinery involved in or affected by γ-glutamyl peptide metabolism. By comparing the protein expression profiles of cells under different conditions, researchers can identify key proteins and pathways linked to the γ-glutamyl cycle.

A prominent application of proteomics in this field involves the study of Arabidopsis thaliana mutants that lack a specific GGT isoform (ggt1). frontiersin.orgnih.gov Using quantitative proteomic techniques such as iTRAQ (isobaric tags for relative and absolute quantitation) coupled with LC-MS/MS, scientists have identified significant changes in the proteome of these mutants. nih.govresearchgate.net

These studies revealed that disrupting the γ-glutamyl cycle leads to the increased abundance of an array of proteins involved in antioxidant and defense responses, including several glutathione S-transferases (GSTs) and a glutathione peroxidase. nih.govresearchgate.netunipd.it This finding suggests that the γ-glutamyl cycle plays a crucial role in redox signaling and plant adaptation to environmental stress. frontiersin.orgnih.gov Proteomics has thus been instrumental in uncovering the broad pleiotropic effects of GGT disruption, linking it to stress responses, antioxidant metabolism, and photosynthesis. nih.govunipd.it Future high-throughput and targeted proteomic studies are expected to further clarify the components and regulation of these pathways. frontiersin.org

Emerging Research Directions and Pathophysiological Implications of γ Glutamylglycine

Investigation of γ-Glutamylglycine's Role in Specific Physiological Processes

Regulation of Cellular Proliferation and Development

The involvement of γ-glutamylglycine and related peptides in fundamental cellular processes like proliferation and development is an area of growing interest. Evidence suggests that these molecules can influence cell cycle regulation and differentiation, in part through their interaction with cell surface receptors.

Gamma-glutamyl dipeptides have been identified as allosteric modulators of the calcium-sensing receptor (CaSR). nih.govfrontiersin.orgresearchgate.nettandfonline.com As a G-protein-coupled receptor, CaSR activation can trigger various intracellular signaling cascades that are known to regulate cell proliferation and apoptosis. frontiersin.orgfrontiersin.org This interaction suggests a mechanism by which extracellular γ-glutamyl peptides, including γ-glutamylglycine, could transmit signals to the cell interior to influence growth and development.

Furthermore, the enzyme responsible for the synthesis of extracellular γ-glutamyl peptides, γ-glutamyltransferase (GGT), has been linked to the regulation of cell behavior. Studies have shown that GGT activity can be associated with cellular differentiation and the inhibition of anchorage-independent growth in certain cancer cell lines. science.gov For instance, in GGT-deficient mice, a proliferative defect of chondrocytes was observed, leading to dwarfism and highlighting the importance of the γ-glutamyl cycle in normal development. science.gov While these studies often focus on the broader class of γ-glutamyl peptides or the GGT enzyme itself, they provide a strong basis for investigating the specific contribution of γ-glutamylglycine to these crucial physiological processes. Beyond its role in the cell cycle, glutathione (B108866), which is intrinsically linked to γ-glutamylglycine, is also involved in proliferation and apoptosis. nih.gov

Maintenance of Amino Acid Homeostasis Under Physiological Stress

A primary function of the γ-glutamyl cycle is the salvage of amino acids, particularly cysteine, for the intracellular synthesis of glutathione (GSH), the body's main non-enzymatic antioxidant. mdpi.commdpi.com γ-Glutamyltransferase (GGT) plays a pivotal role in this process by catalyzing the breakdown of extracellular GSH and transferring the γ-glutamyl moiety to acceptor amino acids, thereby forming γ-glutamyl amino acids like γ-glutamylglycine. mdpi.compnas.org

This pathway becomes especially critical under conditions of physiological stress, such as oxidative stress or amino acid starvation. mdpi.com By salvaging the constituent amino acids of GSH from the extracellular space, the γ-glutamyl cycle ensures a continuous supply for de novo GSH synthesis inside the cell, thus maintaining redox balance and protecting against cellular damage. mdpi.comresearchgate.net For example, the ability to modulate amino acid transport suggests γ-glutamylglycine has a significant role in maintaining cellular homeostasis during oxidative stress. smolecule.com

Research shows that during short-term physical challenges like bed rest, the γ-glutamyl cycle is activated, indicating an increased turnover of the glutathione system. mdpi.com In certain pathological states, such as chromophobe renal cell carcinoma where GGT expression is lost, the impairment of this salvage pathway leads to increased sensitivity to oxidative stress. pnas.orgnih.gov These findings underscore the importance of γ-glutamylglycine as a key intermediate in a dynamic system that maintains amino acid homeostasis and cellular defense under stress.

Mechanistic Studies within Disease Contexts

Links to Cardio-Metabolic Dysregulation and Associated Risk Factors

A growing body of evidence has linked circulating levels of γ-glutamyl peptides and the activity of the GGT enzyme to cardio-metabolic health. nih.gov Epidemiological studies have demonstrated associations between serum GGT activity and a cluster of risk factors for cardiovascular disease, including dyslipidemia, hypertension, and insulin (B600854) resistance. nih.govplos.orgnih.gov

Mendelian randomization studies have provided evidence for a causal relationship between certain γ-glutamyl dipeptides and an elevated risk for multiple cardio-metabolic factors. For instance, higher levels of γ-glutamyl-leucine have been causally linked to increased body mass index, waist circumference, blood pressure, triglycerides, and insulin resistance. frontiersin.orgfrontiersin.org These γ-glutamyl dipeptides are thought to exert some of their effects by activating the calcium-sensing receptor (CaSR), which is involved in processes like insulin secretion and inflammation. frontiersin.orgfrontiersin.org

While many studies focus on GGT activity or other γ-glutamyl peptides, the data suggest that dysregulation in the γ-glutamyl cycle, where γ-glutamylglycine is an intermediate, is closely associated with metabolic disturbances. frontiersin.orgfrontiersin.org

Table 1: Association of γ-Glutamyl Peptides and GGT with Cardio-Metabolic Risk Factors

| Biomarker | Associated Risk Factor(s) | Study Finding | Citation(s) |

| γ-Glutamyl-leucine | Obesity, Metabolic Syndrome, Type 2 Diabetes | Higher levels are causally associated with elevated risks of multiple cardio-metabolic factors. | frontiersin.org, frontiersin.org |

| γ-Glutamyltransferase (GGT) | Hypertension, Dyslipidemia, Insulin Resistance | Serum GGT activity is associated with total cholesterol, triglycerides, fasting plasma glucose, and blood pressure. | plos.org, nih.gov |

| γ-Glutamyltransferase (GGT) | Metabolic Syndrome | Elevated serum GGT is considered a cardiometabolic risk factor, possibly mediating low-grade inflammation and oxidative stress. | nih.gov |

Associations with Cancer Pathogenesis and Tumorigenesis Mechanisms

The role of γ-glutamylglycine in cancer is complex and appears to be highly dependent on the specific type of malignancy. Its involvement is primarily tied to the metabolism of glutathione, which is crucial for tumor cells to manage high levels of oxidative stress and detoxify chemotherapeutic agents.

In a striking example, metabolomic profiling of chromophobe renal cell carcinoma (ChRCC), a rare kidney cancer, revealed a significant decrease in intermediates of the glutathione salvage pathway, including γ-glutamylglycine. pnas.orgnih.gov This metabolic shift was linked to a more than 100-fold lower expression of the GGT1 enzyme in ChRCC compared to normal kidney tissue. pnas.orgnih.govnih.gov The impairment of this pathway in ChRCC makes the cancer cells more vulnerable to oxidative stress, which may represent a therapeutic opportunity. pnas.orgnih.gov

Conversely, in prostate cancer, elevated levels of γ-glutamylglycine are associated with a worse prognosis. Prospective studies have found that higher serum concentrations of γ-glutamylglycine, along with other γ-glutamyl amino acids, were associated with an increased risk of developing lethal prostate cancer and were linked to a higher risk of prostate cancer-specific mortality. nih.govd-nb.inforesearchgate.netumich.edusci-hub.seumich.edu This suggests that in certain cancers, an active γ-glutamyl cycle, which generates γ-glutamylglycine, may support tumor progression and aggressiveness. umich.edu Similarly, high GGT expression has been identified as a poor prognostic factor in gastric cancer. nih.gov

Table 2: Contrasting Roles of γ-Glutamylglycine in Different Cancers

| Cancer Type | Observed Change in γ-Glutamylglycine | Associated Enzyme Change | Implication | Citation(s) |

| Chromophobe Renal Cell Carcinoma (ChRCC) | Strikingly decreased levels in tumor tissue | >100-fold lower GGT1 expression | Impairment of glutathione salvage pathway, increased sensitivity to oxidative stress. | pnas.org, nih.gov, nih.gov |

| Prostate Cancer | Increased serum levels | Implied increase in GGT activity/pathway flux | Associated with increased risk of lethal disease and cancer-specific mortality. | nih.gov, d-nb.info, umich.edu, sci-hub.se, umich.edu |

| Gastric Cancer | High GGT expression (implies higher γ-glutamyl peptide production) | High GGT expression | Poor prognostic factor. | nih.gov |

Relevance in Neurological Processes and Neurodegenerative Conditions

The functions of γ-glutamylglycine in the central nervous system are multifaceted. It has been identified as an antagonist of ionotropic glutamate (B1630785) receptors, suggesting a direct role in modulating excitatory neurotransmission. hmdb.ca Research has demonstrated that γ-glutamylglycine can block glutamate-induced cytotoxicity in neuronal cell models. researchgate.net

Furthermore, the metabolism of γ-glutamyl compounds is implicated in the pathology of certain neurodegenerative diseases. In Huntington's disease, an inherited disorder that causes the progressive breakdown of nerve cells in the brain, studies have found elevated levels of various free γ-glutamylamines in the cerebrospinal fluid (CSF) and affected brain regions. nih.govnih.govresearchgate.netplos.orgnih.gov These molecules, which include γ-glutamyl-ε-lysine, are formed by the action of transglutaminase enzymes, whose activity is reportedly increased in Huntington's disease brains. nih.govnih.gov The accumulation of these γ-glutamylamines is thought to reflect increased transglutaminase-catalyzed protein modification and aggregation, a key feature of the disease. nih.govresearchgate.netmdpi.com While γ-glutamylglycine itself is not directly measured in these specific studies, the accumulation of related metabolites points to a broader dysregulation of γ-glutamyl metabolism in the neurodegenerative process.

Biotechnological Potential in the Design and Synthesis of Novel γ-Glutamyl Peptides

The unique γ-linkage in γ-glutamyl peptides, which protects them from degradation by many peptidases, has spurred significant interest in their biotechnological production. nih.gov The synthesis of novel γ-glutamyl peptides, including γ-Glutamylglycine, is primarily achieved through enzymatic processes that offer high specificity and efficiency. The key enzyme in this field is γ-glutamyltranspeptidase (GGT), which catalyzes the transfer of a γ-glutamyl group from a donor molecule to an acceptor, which can be an amino acid or another peptide. asm.orgacs.org

GGT-mediated synthesis involves a transpeptidation reaction. asm.org By carefully selecting the γ-glutamyl donor (e.g., glutamine or glutathione) and the acceptor molecule, and by controlling reaction conditions such as pH, a wide variety of novel γ-glutamyl peptides can be synthesized. asm.orgacs.org For instance, researchers have successfully synthesized kokumi-enhancing peptides like γ-glutamyl-valyl-glycine and other functional peptides like γ-glutamylcarnosine using bacterial GGT. acs.orgnih.govacs.org The use of different GGT enzymes, such as those from E. coli, allows for the optimization of production yields for specific peptides. acs.org

Besides GGT, other enzymes are involved in the biosynthesis of γ-glutamyl peptides. Glutamate-cysteine ligase (GCL), the enzyme that catalyzes the first step in glutathione synthesis, can also synthesize γ-glutamyl dipeptides by using alternative amino acids instead of cysteine. plos.orgnih.gov Subsequently, glutathione synthetase (GS) can add a third amino acid (like glycine) to create a tripeptide. plos.org This alternative pathway has been identified in organisms like Saccharomyces cerevisiae for producing peptides such as γ-glutamyl-valyl-glycine. plos.org These enzymatic methods represent a powerful biotechnological platform for creating a diverse library of γ-glutamyl peptides for applications in the food and pharmaceutical industries. cabidigitallibrary.org

| Enzyme | γ-Glutamyl Donor | Acceptor | Synthesized γ-Glutamyl Peptide | Reference |

| γ-Glutamyltranspeptidase (GGT) | D-Glutamine | Taurine | γ-D-Glutamyltaurine | asm.org |

| γ-Glutamyltranspeptidase (GGT) | L-Glutamine | Carnosine | γ-L-Glutamylcarnosine | nih.govacs.org |

| γ-Glutamyltranspeptidase (GGT) | L-Glutamine | Valyl-Glycine | γ-L-Glutamyl-Valyl-Glycine | acs.org |

| Glutamate-cysteine ligase (GCL) | Glutamate | Valine | γ-Glutamyl-Valine | plos.org |

| Glutathione Synthetase (GS) | γ-Glutamyl-Valine | Glycine (B1666218) | γ-Glutamyl-Valyl-Glycine | plos.org |

Elucidating Unexplored Physiological Roles of Extracellular γ-Glutamyl Peptides

For a long time, the physiological functions of extracellular γ-glutamyl peptides, beyond being intermediates in glutathione metabolism, remained largely unknown. nih.govresearchgate.net However, recent research has begun to uncover their significant roles as signaling molecules, particularly through their interaction with cell surface receptors.

A pivotal discovery has been the identification of γ-glutamyl peptides as allosteric modulators of the calcium-sensing receptor (CaSR). nih.govnih.govresearchgate.net The CaSR is a G-protein coupled receptor involved in a multitude of physiological processes. By binding to this receptor, γ-glutamyl peptides can influence intracellular signaling pathways. researchgate.net This interaction is believed to be responsible for the "kokumi" taste sensation, which enhances the richness and complexity of foods. nih.gov Beyond taste modulation, this allosteric activation of CaSR by γ-glutamyl peptides has been shown to suppress inflammation in models of colitis and may play a role in regulating the release of dietary hormones from the intestine. cabidigitallibrary.orgresearchgate.net

The pathophysiological implications of these peptides are an active area of investigation. γ-Glutamylglycine itself has been identified as an antagonist of excitatory amino acid receptors, suggesting a potential role in neuromodulation. researchgate.nethmdb.ca Altered levels of γ-glutamyl peptides have been linked to certain disease states. For instance, γ-glutamyl transferase (GGT), the enzyme responsible for the synthesis and degradation of these peptides, is associated with an increased risk of atherosclerosis and coronary heart disease. researchgate.net One study observed that levels of potentially cardioprotective γ-Glutamylglycine were significantly decreased after extreme physical exertion, hinting at its involvement in the physiological response to cardiovascular stress. oup.com Furthermore, given the established role of glutamate as a neurotoxin in cerebral ischemia, its structural analogs like γ-Glutamylglycine are of interest in understanding the pathophysiology of hypoxic-ischemic brain damage. nih.gov These findings suggest that extracellular γ-glutamyl peptides could be a novel class of intercellular signaling molecules, with their production by GGT potentially responding to changes in the extracellular microenvironment. nih.govnih.gov

| Physiological Role/Implication | Mechanism | Associated Peptides | Reference |

| Neuromodulation | Antagonist of excitatory amino acid receptors. | γ-Glutamylglycine | researchgate.nethmdb.ca |

| Inflammation Suppression | Allosteric activation of Calcium-Sensing Receptor (CaSR). | γ-Glutamyl-Cysteine | cabidigitallibrary.orgresearchgate.net |

| Cardiovascular Health | Levels associated with cardiovascular stress and risk factors. | γ-Glutamylglycine | researchgate.netoup.com |

| Taste Sensation (Kokumi) | Allosteric activation of Calcium-Sensing Receptor (CaSR). | Various γ-Glutamyl Peptides | nih.govresearchgate.net |

| Hormone Regulation | Activation of intestinal Calcium-Sensing Receptors (CaSR). | Various γ-Glutamyl Peptides | cabidigitallibrary.org |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural similarity between gamma-glutamylglycine (γ-Glu-Gly) and GABA?

- Methodological Answer : Structural confirmation requires comparative analysis using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Computational modeling of γ-Glu-Gly's γ-glutamyl dipeptide structure can highlight its resemblance to GABA, particularly in the positioning of functional groups like carboxyl and amino moieties. Cross-referencing with known GABA receptor binding assays can validate structural mimicry .

Q. What analytical techniques are optimal for detecting γ-Glu-Gly in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is preferred for high sensitivity and specificity. Enzymatic assays using γ-glutamyl transferase (GGT) can quantify γ-Glu-Gly by measuring its cleavage products. Metabolomic studies, such as those tracking post-exercise metabolite fluctuations, utilize multivariate statistical analysis (e.g., AUC calculations) to identify γ-Glu-Gly's downregulation in physiological stress models .

Q. What is γ-Glu-Gly’s role in lipid metabolism and endogenous signaling pathways?

- Methodological Answer : As a human lipid metabolite, γ-Glu-Gly modulates excitatory amino acid pathways via antagonism. In vitro studies in S. cerevisiae demonstrate its synthesis via GGT, linking it to γ-glutamyl peptide metabolism. In vivo models, such as epilepsy threshold experiments, show its regulatory effects on neuronal excitability through GABA-like mechanisms .

Advanced Research Questions

Q. How should experimental designs be structured to investigate γ-Glu-Gly’s impact on metabotropic glutamate receptors (mGluRs)?

- Methodological Answer : Use selective mGluR agonists/antagonists (e.g., DHPG) in tandem with γ-Glu-Gly to assess competitive binding via radioligand displacement assays. Electrophysiological recordings in hippocampal slices can quantify changes in synaptic plasticity. Integrate phospholipase D (PLD) coupling assays to explore downstream signaling cascades .

Q. How can contradictory data on γ-Glu-Gly’s physiological roles be resolved?

- Methodological Answer : Context-dependent factors (e.g., stress models vs. baseline conditions) must be standardized. For example, ultramarathon studies show γ-Glu-Gly downregulation post-exercise (log2FC=-7.98), suggesting cardio-protective roles, while epilepsy models highlight its excitatory antagonism. Meta-analyses of multi-omics datasets (transcriptomics, metabolomics) can reconcile these disparities .

Q. What methodologies are critical for elucidating γ-Glu-Gly’s dipeptide absorption and bioavailability?

- Methodological Answer : Employ isotopic labeling (e.g., ¹³C/¹⁵N) to track γ-Glu-Gly uptake in intestinal epithelial cell lines. Compare absorption kinetics with amino acids using Ussing chamber assays. Validate in vivo via gastric G-cell activation studies, measuring gastrin secretion rates in response to dipeptide administration .

Q. How can γ-Glu-Gly’s neuroprotective effects be mechanistically dissected in neurodegenerative disease models?